molecular formula C26H21ClN2O4 B564987 Fmoc-6-chloro D-Tryptophan CAS No. 925916-73-0

Fmoc-6-chloro D-Tryptophan

Cat. No. B564987
M. Wt: 460.914
InChI Key: FDXGPPBWOOAVEL-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-6-chloro D-Tryptophan is a chemical compound used for the preparation of acyltryptophanols . It has a molecular formula of C26H21ClN2O4 .


Molecular Structure Analysis

The molecular structure of Fmoc-6-chloro D-Tryptophan is characterized by a molecular weight of 460.9 g/mol . The IUPAC name for this compound is (2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .


Physical And Chemical Properties Analysis

Fmoc-6-chloro D-Tryptophan has a molecular weight of 460.9 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 3 hydrogen bond donor count and 4 hydrogen bond acceptor count .

Scientific Research Applications

1. Chromatography and Molecularly Imprinted Polymers

Fmoc-6-chloro D-Tryptophan and its analogues have been studied extensively in the context of chromatography, particularly with molecularly imprinted polymers (MIPs). These studies focused on the thermodynamics of solvent effects, the nature of organic mobile phases, and the adsorption isotherms of Fmoc-tryptophan enantiomers. Different solvents were tested for their affinity and selectivity, revealing that the overall affinity and enantiomeric selectivity were highest in acetonitrile (MeCN), which was also used in the polymerization process. These insights are critical for understanding the separation processes in chromatography and the design of molecularly imprinted polymers for specific target molecules (Kim & Guiochon, 2005a), (Kim & Guiochon, 2005b), (Kim & Guiochon, 2005c).

2. Mass Transfer Kinetics and Adsorption Sites

Research has also delved into mass transfer kinetics, highlighting the dynamics of Fmoc-Tryptophan enantiomers on molecularly imprinted polymers. This study indicated that surface diffusion is the dominant factor in mass transfer kinetics on both MIP and non-imprinted polymers (NIP), offering valuable information for improving the efficiency of molecular imprinting and chromatographic separation processes (Kim, Kaczmarski, & Guiochon, 2005).

3. Self-assembly and Bio-templating Applications

Fmoc-modified amino acids and peptides, including those involving tryptophan, exhibit remarkable self-assembly properties. These characteristics are harnessed in various applications such as cell cultivation, bio-templating, and the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a crucial role in the self-organization of these bio-inspired building blocks, showcasing their potential in biomedical and materials science fields (Tao et al., 2016).

4. Synthesis of Novel Peptide Building Blocks

The synthesis of novel ring-A double substituted tryptophan building blocks for combinatorial chemistry highlights the versatility of Fmoc-tryptophan derivatives. These building blocks, synthesized via a two-step process, have wide applications in peptide and combinatorial chemistry, demonstrating the adaptability of Fmoc-tryptophan in synthesizing complex and diverse molecular structures (Gorohovsky et al., 2003).

5. Fluorescent Labeling for Live-cell Imaging

Fmoc-tryptophan derivatives have been used to prepare fluorogenic amino acids for labeling peptides, enhancing live-cell fluorescence imaging. This application is crucial in biological research, where visualizing and tracking molecular processes within live cells is essential. The ability to create fluorescent peptides without impairing the molecular recognition properties of the peptides is particularly valuable (Mendive-Tapia et al., 2017).

properties

IUPAC Name

(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXGPPBWOOAVEL-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-6-chloro D-Tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.